molecular formula C30H32BrN3O6 B2429634 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2253631-01-3

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

Katalognummer B2429634
CAS-Nummer: 2253631-01-3
Molekulargewicht: 610.505
InChI-Schlüssel: WAWJXHBJRGKHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C30H32BrN3O6 and its molecular weight is 610.505. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis A study by Gurry, McArdle, and Aldabbagh (2015) describes the synthesis of 2-oxa-7-azaspiro[3.5]nonane and the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides. This research highlights the successful creation of [1,2-a] ring-fused benzimidazole, a chemical structure related to the compound of interest.

  • Transformations of 5-Oxa-6-Azaspiro Compounds Molchanov, Tran, Stepakov, and Kostikov (2016) explored the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This led to the cleavage of the N–O bond and formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Stereochemistry in α-Bromo Spiroketals Lawson, Kitching, Kennard, and Byriel (1993) investigated the bromination of simple spiroketals and the dehydrobromination of these compounds. They specifically studied derivatives like 1,6-dioxaspiro[4.5]decane and 1,7-dioxaspiro[5.5]undecane, related to the compound (Lawson et al., 1993).

  • Reactivity in Spirocyclic Anhydrides Rashevskii, Bakulina, Novikov, Dar'in, and Krasavin (2020) described enhanced reactivity in cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in their study. This research provides insights into the reactivity of similar spirocyclic compounds (Rashevskii et al., 2020).

  • Synthesis and Properties of N‐4‐Arylpiperazin‐1‐yl Amides Obniska, Kamiński, Hondo, and Zejc (2007) synthesized a series of N‐4‐arylpiperazin‐1‐yl 2‐aza‐1,3‐dioxospiro compounds. These compounds were structurally related to N‐4‐arylpiperazin‐1‐yl amides of 2‐aza‐1,3‐dioxospiro[4.5]dec‐2‐yl‐acetic acid and tested for anticonvulsant activity (Obniska et al., 2007).

  • Synthesis of 2-Iminimidazolidin-4-One Derivatives Shestakov, Sidorenko, and Shikhaliev (2007) worked on derivatives of 2-iminoimidazolidin-4-one, showing the versatility of imidazolidin derivatives in chemical synthesis. Their work provides a foundation for understanding the chemical properties and synthesis techniques for related compounds (Shestakov et al., 2007).

  • Fmoc-Amino Acids Preparation Using Fmoc-OASUD Rao, Nowshuddin, Jha, Divi, and Rao (2016) introduced a new reagent, Fmoc-OASUD, for preparing Fmoc-amino acids. This research is significant for understanding the synthesis of complex amino acid derivatives, which is relevant to the study of similar compounds (Rao et al., 2016).

Eigenschaften

IUPAC Name

2-[[5-(4-bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN3O6/c1-33-16-25(31)32-27(33)30(40-18-26(35)36)10-13-34(19-29(30)11-14-38-15-12-29)28(37)39-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,16,24H,10-15,17-19H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWJXHBJRGKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2(CCN(CC23CCOCC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.